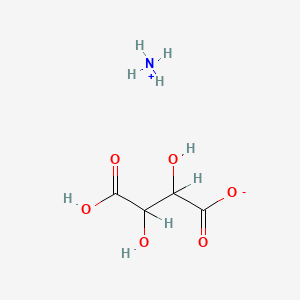

Ammonium hydrogen tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ammonium hydrogen tartrate can be synthesized through the neutralization of tartaric acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the tartaric acid dissolved in water and ammonium hydroxide added slowly until the pH reaches neutrality. The resulting solution is then evaporated to yield the ammonium salt .

Industrial Production Methods

In industrial settings, the production of ammonium 3-carboxy-2,3-dihydroxypropanoate follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is often purified through crystallization techniques to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium hydrogen tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce different derivatives.

Reduction: It can be reduced under specific conditions to yield other products.

Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Food Industry

Functionality:

- Stabilizer for Egg Whites: Ammonium hydrogen tartrate is commonly used in the food industry as a stabilizer for egg whites in meringues and soufflés. It helps to maintain the structure and volume of whipped egg whites during baking.

- Acidulant: It acts as an acidulant in various food products, contributing to the flavor profile and enhancing the overall taste.

Case Study:

A study highlighted that incorporating this compound into cake batters improved the stability of whipped egg whites, resulting in cakes with better texture and volume .

Pharmaceutical Applications

Functionality:

- Chiral Resolution: this compound is utilized in the pharmaceutical industry for chiral resolution processes, aiding in the separation of enantiomers during drug synthesis.

- Buffering Agent: It serves as a buffering agent in various pharmaceutical formulations, helping to maintain pH levels.

Case Study:

Research indicated that this compound could effectively resolve racemic mixtures of certain drugs, enhancing the yield of the desired enantiomer while minimizing waste .

Material Science

Functionality:

- Electrolyte in Supercapacitors: Recent studies have explored the use of this compound-based electrolytes in aqueous supercapacitors, demonstrating their potential as environmentally friendly alternatives to conventional electrolytes.

- Crystal Growth: The compound is also significant in crystal growth studies, where it serves as a model system for understanding crystallization processes.

Case Study:

An investigation into this compound as an electrolyte revealed that it exhibited favorable electrochemical properties, making it a promising candidate for energy storage applications .

Analytical Chemistry

Functionality:

- Reagent in Analytical Methods: this compound is employed as a reagent in various analytical methods, including titrations and spectrophotometric analyses.

Case Study:

A study demonstrated its effectiveness in complexometric titrations for determining metal ion concentrations, showcasing its utility in analytical chemistry labs .

Environmental Applications

Functionality:

- Biodegradable Chelating Agent: Due to its biodegradable nature, this compound can be used as a chelating agent in environmental remediation processes.

Case Study:

Research showed that using this compound helped to mobilize heavy metals from contaminated soils, facilitating their removal and improving soil quality .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Stabilizer for egg whites | Improved texture and volume |

| Pharmaceuticals | Chiral resolution | Enhanced yield of desired enantiomers |

| Material Science | Electrolyte in supercapacitors | Environmentally friendly energy storage |

| Analytical Chemistry | Reagent in titrations | Accurate determination of metal ions |

| Environmental Science | Biodegradable chelating agent | Effective heavy metal mobilization |

Mécanisme D'action

The mechanism of action of ammonium 3-carboxy-2,3-dihydroxypropanoate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability. This property is particularly useful in biochemical assays and industrial applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium tartrate

- Potassium tartrate

- Calcium tartrate

Uniqueness

Ammonium hydrogen tartrate is unique due to its ammonium ion, which imparts different solubility and reactivity properties compared to other tartrate salts. This makes it particularly useful in applications where specific ionic interactions are required .

Activité Biologique

Ammonium hydrogen tartrate, also known as cream of tartar, is a white crystalline compound with the chemical formula NH4C4H4O6. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique biological activities. This article explores its biological activity, including its role in cell culture, crystal growth studies, and potential therapeutic applications.

- Molecular Formula : C4H4O6NH4

- Molecular Weight : 174.17 g/mol

- CAS Number : 868-14-4

- Solubility : Soluble in water and alcohol, hygroscopic in nature.

1. Nitrogen Source in Cell Culture

This compound serves as an essential nitrogen source in various biological applications, particularly in cell culture media. Its ability to provide nitrogen makes it valuable for the growth and maintenance of cells in vitro. Studies have shown that ammonium salts can enhance cell proliferation and metabolic activity, making them crucial for biotechnological applications .

2. Crystal Growth Studies

The compound is widely used in crystallography. Research indicates that this compound can influence the growth of single crystals, which are essential for X-ray diffraction studies. The microhardness of these crystals has been studied extensively, revealing that quenching processes can enhance their hardness and internal stress properties .

| Study Focus | Findings |

|---|---|

| Microhardness Studies | Enhanced hardness observed with quenching processes . |

| Crystal Growth | This compound aids in forming high-quality crystals suitable for X-ray analysis . |

3. Structural Investigations

Research has delved into the structural relationships between this compound and its alkali counterparts. These studies utilize techniques such as X-ray Absorption Near Edge Structure (XANES) to analyze phase transitions and electronic properties of the compounds .

Case Study 1: Protein Structural Analysis

In a study investigating protein structures, this compound was utilized to create optimal conditions for crystallization. The compound's properties allowed researchers to obtain high-resolution structures necessary for understanding protein function and interactions .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the potential effects of this compound on aquatic systems. The compound’s solubility raises concerns about its impact on water quality when released into ecosystems, necessitating further research into its ecological footprint .

Safety and Handling

While this compound is generally considered safe for laboratory use, it can cause irritation upon contact with skin or mucous membranes. Proper safety protocols should be followed to minimize exposure risks during handling.

Propriétés

Numéro CAS |

3095-65-6 |

|---|---|

Formule moléculaire |

C4H9NO6 |

Poids moléculaire |

167.12 g/mol |

Nom IUPAC |

azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1 |

Clé InChI |

ZMFVLYPTTFPBNG-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+] |

SMILES isomérique |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[NH4+] |

SMILES canonique |

C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+] |

Numéros CAS associés |

3095-65-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.